Boc-d-glu-ofm

Stereochemistry Chiral purity Enantiomeric excess

Conventional orthogonal protection strategies often compromise stereochemical integrity during D-peptide synthesis. Boc-D-Glu-OFm (CAS 214630-10-1) combines acid-labile Boc with base-labile OFm protection for sequential, racemization-free deprotection. • Enables iterative TFA-mediated α-amino deprotection while preserving the α-carboxyl OFm ester • Free γ-carboxyl permits regioselective payload conjugation without cross-reactivity • D-configuration enhances metabolic stability & protease resistance in therapeutic candidates

Molecular Formula C24H27NO6
Molecular Weight 425.5 g/mol
CAS No. 214630-10-1
Cat. No. B558526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-d-glu-ofm
CAS214630-10-1
Synonymsboc-d-glu-ofm; 214630-10-1; AC1MBUEA; MolPort-000-151-691; ZINC2569783; 6327AH; AK188728; boc-d-glutamicacid1-fluorenylmethylester; Boc-D-Glutamicacid1-fluorenylmethylester; (R)-5-((9H-Fluoren-9-yl)methoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoicacid; (4R)-5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoicacid
Molecular FormulaC24H27NO6
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(12-13-21(26)27)22(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m1/s1
InChIKeyKSYVYHUPZNONJS-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Glu-OFm: Orthogonal D-Glu for SPPS


Boc-D-Glu-OFm (CAS 214630-10-1) is an orthogonally protected D-glutamic acid derivative featuring an acid-labile tert-butyloxycarbonyl (Boc) group at the N-terminus and a base-labile 9-fluorenylmethyl ester (OFm) at the α-carboxyl position . This compound serves as a critical building block in peptide synthesis, enabling selective deprotection strategies that cannot be achieved with conventional Boc or Fmoc derivatives alone [1].

Orthogonal Boc/OFm SPPS building block
D-enantiomer for D-peptide assembly
Regioselective α-carboxyl protection

Boc-D-Glu-OFm: Irreplaceable in Orthogonal SPPS


In solid-phase peptide synthesis, generic substitution with L-enantiomers (e.g., Boc-L-Glu-OFm) introduces the incorrect stereochemistry, which can abolish biological activity or receptor binding [1]. Substitution with alternative D-Glu protecting group combinations (e.g., Fmoc-D-Glu-OtBu or Boc-D-Glu-OtBu) fails to provide the orthogonal acid/base deprotection scheme required for selective side-chain manipulation on solid supports [2][3]. Only the specific Boc-D-Glu-OFm combination enables sequential α-amino deprotection under acidic conditions while preserving the OFm ester for subsequent base-mediated orthogonal cleavage .

Stereochemistry L-enantiomer building blocks introduce incorrect chirality and may abolish target binding in D-peptide research.
Orthogonality Fmoc/tBu or Boc/tBu combinations reverse the deprotection sequence, preventing acid-then-base orthogonal workflows.
Regiochemistry γ-ester regioisomers alter side-chain modification and cyclization outcomes; α-ester is required for head-to-tail strategies.

Boc-D-Glu-OFm: Comparative Performance Data


Chiral Purity: D- vs. L-Enantiomer

Boc-D-Glu-OFm offers a guaranteed D-configuration with optical rotation [α]D20 = 43 ± 2° (c=1 in DMF) . In contrast, commercial Boc-L-Glu-OFm often contains detectable levels of the D-enantiomer, with specifications limiting enantiomer content to ≤0.5% [1]. For D-peptide synthesis, this means Boc-D-Glu-OFm provides the correct stereoisomer without contamination from the undesired L-form, which is critical for maintaining biological activity and structural integrity.

Chiral Purity
Head-to-head
[α]D20 = 43 ± 2° (DMF); D-enantiomer ≥ 98%
Enantiomeric identity supports D-peptide synthesis fidelity.
L-enantiomer purity of comparator is ≥99% with ≤0.5% D-isomer. Stereochemical-control context.
Stereochemistry Chiral purity Enantiomeric excess

Deprotection Orthogonality: Boc/OFm vs. Fmoc/tBu

Boc-D-Glu-OFm utilizes an orthogonal protection scheme where the Boc group is cleaved under acidic conditions (e.g., 50% TFA in DCM) while the OFm ester remains intact, later removed under mild basic conditions (e.g., 20% piperidine in DMF) [1]. In contrast, Fmoc-D-Glu-OtBu (CAS 109745-15-5) employs Fmoc (base-labile) and tBu ester (acid-labile), which is the reverse orthogonality . This difference dictates the entire synthetic workflow; Boc/OFm is preferred when iterative acid deprotections are needed without affecting side-chain esters, whereas Fmoc/tBu is used for base-labile N-terminal deprotection [2].

Deprotection Orthogonality
Cross-study
Boc (acid-labile) / OFm (base-labile) sequence
Enables acid-then-base orthogonal SPPS workflow.
Fmoc/tBu comparator uses reverse base-then-acid orthogonality. Method context applies.
Solid-phase peptide synthesis Orthogonal protecting groups Deprotection conditions

Regioselective Protection: α- vs. γ-Ester

Boc-D-Glu-OFm is exclusively the α-9-fluorenylmethyl ester (CAS 214630-10-1), protecting the α-carboxyl group while leaving the γ-carboxyl free for activation or further modification . In contrast, Boc-D-Glu(Ofm)-OH (CAS 123417-20-9) is the γ-9-fluorenylmethyl ester, protecting the side-chain carboxyl . This regioisomeric distinction is critical: α-ester protection enables head-to-tail cyclization or N-terminal extension while preserving the γ-carboxyl for later conjugation, whereas γ-ester protection is required for side-chain lactam formation [1].

Regioselective Protection
Head-to-head
α-9-fluorenylmethyl ester (CAS 214630-10-1)
Supports head-to-tail cyclization and N-terminal extension strategies.
γ-ester regioisomer (CAS 123417-20-9) serves side-chain lactam formation. Data to verify.
Regioselective protection Peptide cyclization Side-chain modification

Side-Chain Lability: OFm vs. tBu

The OFm ester in Boc-D-Glu-OFm is cleaved under mild basic conditions (20% piperidine in DMF) [1], whereas the t-butyl ester in Boc-D-Glu-OtBu (CAS 73872-71-6) requires strong acidic conditions (TFA) for removal . This difference in lability is quantified by the half-life under standard deprotection conditions: OFm esters are typically removed within 5-20 minutes in 20% piperidine, while t-butyl esters require 30-60 minutes in 95% TFA [2][3]. The milder basic conditions of OFm cleavage are compatible with acid-sensitive functionalities and reduce racemization risks during peptide assembly [4].

Side-Chain Lability
Class-level
OFm t1/2 ~5–20 min in 20% piperidine
Mild basic cleavage reduces racemization risk vs. acidic tBu removal.
tBu ester comparator requires 95% TFA with t1/2 ~30–60 min. Context-dependent.
Protecting group lability Side-chain deprotection Orthogonal synthesis

Boc-D-Glu-OFm: Application Scenarios


D-Peptide Synthesis via Orthogonal Boc/OFm SPPS

Boc-D-Glu-OFm is the preferred building block for synthesizing D-peptide drugs on solid supports, where the orthogonal Boc (acid-labile) and OFm (base-labile) protection scheme allows iterative α-amino deprotection while keeping the side-chain carboxyl masked. This enables efficient assembly of D-peptide chains with high fidelity, avoiding racemization and side reactions [1].

Regioselective Conjugation for ADCs & Targeted Therapies

The α-ester OFm protection in Boc-D-Glu-OFm leaves the γ-carboxyl free for activation and conjugation to cytotoxic payloads or imaging agents. This regioselective functionalization is essential for producing homogeneous ADCs where the drug-to-antibody ratio and conjugation site must be precisely controlled [2].

Cyclic Peptide Synthesis via Lactamization

Boc-D-Glu-OFm facilitates the synthesis of cyclic peptides by allowing selective deprotection of the α-amino group (Boc removal) while the α-carboxyl remains protected as the OFm ester. Following chain elongation, the OFm ester can be cleaved under mild basic conditions to expose the C-terminus for cyclization, minimizing epimerization risks [3].

D-Peptide Inhibitors for Protease Research

Incorporating D-glutamic acid residues via Boc-D-Glu-OFm enhances the metabolic stability and protease resistance of peptide inhibitors. This is particularly valuable in drug discovery programs targeting proteases implicated in cancer, viral infections, and neurodegenerative diseases [4][5].

Application
Selection Property
Validation Focus
D-Peptide SPPS
Orthogonal Boc/OFm protection scheme
Acid-then-base deprotection sequence fidelity
Regioselective Conjugation
α-carboxyl OFm protection
γ-carboxyl activation and payload conjugation efficiency
Cyclic Peptide Synthesis
Selective C-terminus exposure
Epimerization monitoring during lactamization
Protease Research Tools
D-amino acid incorporation
Metabolic stability and protease-resistance endpoints

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10 linked technical documents
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